

2-methyl-2-(methylsulfanyl)propanal IUPAC name and structure

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Compound of Interest

Compound Name: Propanal, 2-methyl-2-(methylthio)-

Cat. No.: B101777

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Technical Guide: 2-Methyl-2-(methylsulfanyl)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-2-(methylsulfanyl)propanal, including its chemical identity, physicochemical properties, synthesis, and analytical methodologies. This compound serves as a valuable intermediate in synthetic chemistry.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-methyl-2-(methylsulfanyl)propanal.^[1] It is also commonly referred to as 2-methyl-2-(methylthio)propanal.

- Molecular Formula: C₅H₁₀OS^[2]
- Canonical SMILES: CC(C)(C=O)SC^[2]
- InChI: InChI=1S/C5H10OS/c1-5(2,4-6)7-3/h4H,1-3H3^[2]
- InChIKey: DIPLXSBTYRDLGV-UHFFFAOYSA-N^[2]

The structure features a propanal backbone with two methyl groups and a methylsulfanyl (-SCH₃) group attached to the alpha-carbon (C2). This quaternary carbon center is adjacent to the aldehyde functional group.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2-methyl-2-(methylsulfanyl)propanal is presented below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	118.20 g/mol	[2][3]
CAS Number	16042-21-0	[1]
Appearance	Colorless liquid	
Boiling Point	~130 - 141 °C at 760 Torr	[3]
Solubility	Soluble in organic solvents; limited solubility in water.	
LogP	1.29	[1]

Spectroscopic Data

Detailed experimental spectra (NMR, IR, MS) for 2-methyl-2-(methylsulfanyl)propanal are not widely available in public databases. However, the expected spectral characteristics can be inferred from its structure and data from related compounds, such as its precursor 2-methylpropanal.

- ¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the methylsulfanyl protons (-SCH₃), a singlet for the two equivalent methyl groups (-C(CH₃)₂), and a singlet for the aldehydic proton (-CHO).
- ¹³C NMR: The spectrum should show signals for the quaternary alpha-carbon, the carbonyl carbon of the aldehyde, the methyl carbons, and the methylsulfanyl carbon.

- Infrared (IR) Spectroscopy: A strong, characteristic absorption peak for the C=O stretching vibration of the aldehyde group is expected in the range of 1720-1740 cm^{-1} .^[4] This is a key feature for identifying the aldehyde functional group.
- Mass Spectrometry (Electron Ionization): The molecular ion peak $[M]^+$ would be observed at $m/z = 118$. Fragmentation would likely involve the loss of the aldehyde group (-CHO), the methylsulfanyl group (-SCH₃), or methyl groups.

Experimental Protocols

Synthesis Protocol: Two-Step Synthesis from Isobutyraldehyde

A common method for synthesizing 2-methyl-2-(methylsulfanyl)propanal is via the α -chlorination of isobutyraldehyde (2-methylpropanal) followed by nucleophilic substitution with sodium methyl mercaptide.^[5]

Step 1: Synthesis of 2-chloro-2-methylpropanal^[5]

- Reaction Setup: In a reaction flask equipped with a stirrer and a gas inlet, dissolve isobutyraldehyde (1.0 mol) in a suitable organic solvent (e.g., N,N-dimethylformamide, 1,2-dichloroethane).^[5]
- Chlorination: While stirring, bubble chlorine gas (1.0 mol) through the solution. Maintain the reaction temperature between 10-40°C using a cooling bath.^[5]
- Workup: After the reaction is complete, remove the solvent under reduced pressure. The crude 2-chloro-2-methylpropanal can be purified by vacuum distillation, collecting the fraction at 32-34°C (at 640 mmHg).^[5] This intermediate is a colorless liquid.

Step 2: Synthesis of 2-methyl-2-(methylsulfanyl)propanal^[5]

- Reaction Setup: The crude or purified 2-chloro-2-methylpropanal is reacted with an aqueous solution of sodium methyl mercaptide (NaSCH₃).^[5]
- Nucleophilic Substitution: The methylthiolate anion acts as a nucleophile, displacing the chloride to form the final product.

- Purification: The final product, 2-methyl-2-(methylsulfanyl)propanal, can be isolated and purified using standard techniques such as extraction and distillation.

Analytical Protocol: Reverse-Phase HPLC

The purity and concentration of 2-methyl-2-(methylsulfanyl)propanal can be determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.^[1]

- Column: Newcrom R1 HPLC column or equivalent C18 stationary phase.^[1]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.^[1] For applications compatible with mass spectrometry (LC-MS), formic acid should be used in place of phosphoric acid.^[1]
- Detection: UV detection at an appropriate wavelength for the aldehyde chromophore (typically 210-230 nm).
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible organic solvent.
- Analysis: Inject the sample onto the column and elute with the mobile phase under isocratic or gradient conditions. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

Diagrams and Workflows

Structural Relationships

The following diagram illustrates the key functional groups and structural components of the 2-methyl-2-(methylsulfanyl)propanal molecule.

Caption: Key structural features of the target molecule.

Synthetic Workflow

The diagram below outlines the logical flow of the two-step synthesis process starting from isobutyraldehyde.

Caption: Workflow for the synthesis of the target compound.

Analytical Workflow

This diagram illustrates the general procedure for analyzing 2-methyl-2-(methylsulfanyl)propanal using RP-HPLC.

Caption: General workflow for RP-HPLC analysis.

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